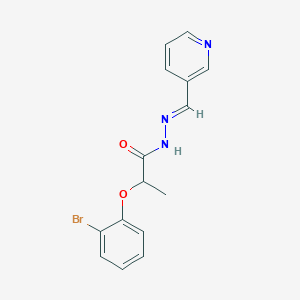
ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with aromatic aldehydes, followed by cyclization and nitration reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or cyano groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved are essential for understanding its full range of actions.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: Lacks the nitro groups, resulting in different reactivity and applications.
Ethyl 6-amino-5-cyano-2-methyl-4-(2,4-dinitrophenyl)-4H-pyran-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C19H20N4O7 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H20N4O7/c1-6-29-19(24)14-11(5)30-18(21)12(7-20)15(14)13-8(2)16(22(25)26)10(4)17(9(13)3)23(27)28/h15H,6,21H2,1-5H3 |
InChI Key |
XRODBMNYTAYFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C(=C(C(=C2C)[N+](=O)[O-])C)[N+](=O)[O-])C)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11563445.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563450.png)
![4-fluoro-N-(3-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563456.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11563462.png)

![butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11563468.png)
![N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11563477.png)
![(1S,2S,3aR)-2-(4-methylphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11563478.png)
![2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11563480.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563481.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11563482.png)
![N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563488.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563493.png)
![(2E)-N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B11563496.png)
